6-甲氧基-4-甲基香豆素

描述

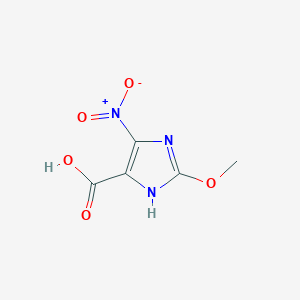

6-Methoxy-4-methylcoumarin is a compound with the empirical formula C11H10O3 . It has a molecular weight of 190.20 . The compound is part of the coumarin family, which are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom .

Synthesis Analysis

The synthesis of coumarin derivatives, including 6-Methoxy-4-methylcoumarin, has attracted the attention of many research groups due to their valuable biological and pharmaceutical properties . The Pechmann coumarin synthesis method is commonly used, which involves the influence of various Lewis acids on the reaction . The optimal synthesis conditions of 7-hydroxy-4-substituted coumarins have been explored .Molecular Structure Analysis

6-Methoxy-4-methylcoumarin contains a total of 25 bonds, including 15 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), and 1 ether (aromatic) .Chemical Reactions Analysis

The reaction mechanism of coumarin derivatives is thought to involve the initial formation of a β-hydroxy ester, which then cyclises and dehydrates to yield the coumarin .Physical And Chemical Properties Analysis

The compound has a melting point of 163-167 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 351.6±37.0 °C at 760 mmHg, and a flash point of 146.3±21.1 °C .科学研究应用

Melanogenesis Activation

6-Methoxy-4-methylcoumarin has been found to activate MITF expression in B16F10 cells, leading to increased expressions of tyrosinase, TRP-1, and TRP-2 via MITF mediation, which ultimately results in melanogenesis .

Fluorescent Labeling

Coumarins, including 6-Methoxy-4-methylcoumarin, play a crucial role as fluorophores in the fluorescent labeling of biomolecules .

Metal Ion Detection

These compounds are also significant in detecting metal ions, which is essential for various scientific and industrial applications .

Microenvironment Polarity Detection

The unique structure of coumarins allows them to be used in detecting microenvironment polarity changes within different systems .

pH Detection

Coumarins are utilized in pH detection due to their responsive chemical structure that changes under different acidity or alkalinity levels .

Histamine Release Inhibition

Some coumarins have shown to inhibit histamine release from mast cells, which is beneficial in treating allergic reactions .

Antimicrobial Properties

Coumarins exhibit antimicrobial properties, making them useful in developing new antibiotics or antiseptics .

Antioxidant Activity

They also possess antioxidant properties, which are crucial in preventing oxidative stress-related damage in biological systems .

未来方向

属性

IUPAC Name |

6-methoxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-5-11(12)14-10-4-3-8(13-2)6-9(7)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGPIBWCWOQBEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279235 | |

| Record name | 6-Methoxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-4-methylcoumarin | |

CAS RN |

6295-35-8 | |

| Record name | 6295-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 6-Methoxy-4-methylcoumarin used in endocannabinoid research?

A: While 6-Methoxy-4-methylcoumarin itself doesn't directly interact with endocannabinoid targets, its derivatives, particularly esters like arachidonoyl, 7-hydroxy-6-methoxy-4-methylcoumarin ester (AHMMCE), serve as valuable fluorogenic substrates for studying enzymes like Monoacylglycerol lipase (MGL) and α/β-hydrolase domain 6 (ABHD6) [, ]. These enzymes play crucial roles in regulating levels of 2-arachidonoylglycerol (2-AG), a key endocannabinoid.

Q2: How does AHMMCE help in studying these enzymes?

A: AHMMCE mimics the structure of natural substrates of MGL and ABHD6. Upon enzymatic cleavage, the 7-hydroxy-6-methoxy-4-methylcoumarin moiety is released, resulting in a detectable fluorescent signal [, ]. This allows researchers to monitor enzyme activity in real-time and determine kinetic parameters like Km and Vmax, providing insights into enzyme function and potential inhibitor screening.

Q3: Has the impact of structural modifications on AHMMCE been studied?

A: Research on ABHD6 utilized a truncated variant lacking a portion of the N-terminal transmembrane domain. This modification significantly impaired the enzyme's ability to hydrolyze AHMMCE, suggesting that specific regions within ABHD6 are crucial for interaction with the substrate and catalytic activity [].

Q4: What are the advantages of using fluorogenic substrates like AHMMCE in this field?

A4: Fluorogenic substrates offer several advantages:

- High Sensitivity: The fluorescent signal allows for the detection of even small amounts of enzymatic activity [].

- Real-time Monitoring: Researchers can follow the reaction progress in real-time, enabling detailed kinetic studies [].

- Amenable to High-Throughput Screening: These substrates are ideal for screening large libraries of compounds to identify potential enzyme inhibitors [].

Q5: What is the significance of having a large-scale production method for human MGL?

A: Researchers successfully expressed recombinant human MGL in E. coli and purified it with high yield []. This breakthrough enables:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate](/img/structure/B186252.png)

![1-Chloro-3-methylbenzo[f]quinoline](/img/structure/B186255.png)

![5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B186273.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)